Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate
Description
Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a pyridine substituent at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . Its structural versatility allows for modifications at the pyridine ring or piperazine backbone, enabling tailored physicochemical and pharmacological properties.
Properties
IUPAC Name |
tert-butyl 3-oxo-4-pyridin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)16-8-9-17(12(18)10-16)11-6-4-5-7-15-11/h4-7H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPIFBKSZCBXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate generally involves the following key steps:
- Starting Materials: N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) and pyridine-2-carboxylic acid or derivatives thereof.
- Key Reaction: Formation of the piperazine ring substituted with the pyridin-2-yl group at the 4-position and introduction of the 3-oxo (ketone) functionality.
- Coupling Agents and Conditions: Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine under mild conditions.
- Purification: Typically performed by column chromatography to isolate the pure compound.
This approach is supported by the synthesis of closely related analogs such as tert-butyl 3-oxo-2-(pyridin-2-yl)piperazine-1-carboxylate, which involves coupling N-Boc-piperazine with pyridine-2-carboxylic acid.
Detailed Preparation Method
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Activation of pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid, EDC, triethylamine | Room temperature stirring for several hours |
| 2 | Coupling with N-Boc-piperazine | N-Boc-piperazine added to activated acid | Reaction proceeds to form amide bond |
| 3 | Introduction of 3-oxo group | Oxidation or selective functionalization at the 3-position of piperazine ring | May require additional reagents (not explicitly detailed in literature) |
| 4 | Purification | Column chromatography (silica gel) | Isolates this compound |
The exact method to introduce the 3-oxo functionality on the piperazine ring is less commonly detailed in open literature, but it can be inferred that selective oxidation or use of a pre-functionalized piperazine derivative is employed.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | N-Boc-piperazine, pyridine-2-carboxylic acid or derivatives |
| Coupling Agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Base | Triethylamine |
| Solvent | Typically dichloromethane or similar organic solvent |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | Several hours (4–12 h) |
| Purification Method | Silica gel column chromatography |
| Yield | Not explicitly reported; related compounds show yields between 60–90% |
| Functional Group Introduction | 3-oxo group introduced via oxidation or pre-functionalized intermediates |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized piperazine derivatives, reduced piperazine derivatives, and various substituted piperazine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridine moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
The pyridine ring’s substitution pattern significantly impacts compound properties. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, cyano) enhance metabolic stability and modulate electronic properties .
- Bulkier substituents (e.g., ferrocenyl) may sterically hinder interactions but introduce unique electrochemical properties .
- Halogens (e.g., iodine) enable further functionalization via cross-coupling reactions .
Modifications on the Piperazine Backbone
Variations in the piperazine core include:
Key Observations :
Biological Activity
Tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivative class. Its unique structure, which includes a tert-butyl ester group, a piperazine ring, and a pyridine moiety, positions it as a candidate for various biological activities. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N2O3, with a molecular weight of 248.28 g/mol. The structural features of this compound allow it to engage in diverse chemical interactions, which can be pivotal in its biological activity.
Synthesis
The synthesis typically involves the reaction of N-Boc-piperazine with pyridine-2-carboxylic acid. The general synthetic route can be summarized as follows:
- Reagents : N-Boc-piperazine and pyridine-2-carboxylic acid.
- Conditions : The reaction generally requires an organic solvent and may involve heating to facilitate the reaction.
- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high yield and purity.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key areas of focus include:
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Its structural components facilitate non-covalent interactions such as hydrogen bonding, which can lead to significant pharmacological effects. For instance, studies employing enzyme assays have shown that derivatives of piperazine can modulate enzyme activity, suggesting similar potential for this compound.
Receptor Modulation
The compound's structural features also suggest potential for receptor modulation. Molecular docking studies indicate that it may bind effectively to specific receptors involved in neurological pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety disorders.
Comparative Analysis with Similar Compounds
A comparison with other piperazine derivatives reveals distinct biological activities influenced by structural variations:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Different pyridine substitution | Exhibits distinct biological activities due to amino group presence |
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Features a hydrazine moiety | Potentially different reactivity patterns compared to oxo group |
| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | Contains an aminoethyl substituent | Differences in solubility and pharmacokinetics due to chain length |
These comparisons underscore how variations in substituents on the piperazine ring can significantly influence chemical behavior and biological activity.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of related compounds in various contexts:
- Anti-Tubercular Activity : A series of substituted piperazines have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 0.29 μM, highlighting the potential of piperazine derivatives in treating tuberculosis .
- Neurological Applications : Compounds similar to tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-oxo-4-(pyridin-2-yl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, coupling tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with vinylferrocene under palladium catalysis yields derivatives with pyridin-2-yl substituents . Key steps include:
- Coupling reactions : Use of transition-metal catalysts (e.g., Pd) for cross-coupling.
- Purification : Automated flash column chromatography (e.g., 5–15% EtOAc in CH₂Cl₂) ensures high purity (>90% yield) .
- Functionalization : Introduction of the 3-oxo group via oxidation or ketone formation, monitored by TLC/HPLC .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, pyridin-2-yl aromatic protons) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 306.41 for related derivatives) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer :
- Intermediate in Drug Discovery : Serves as a scaffold for kinase inhibitors or GPCR modulators due to the pyridin-2-yl group’s hydrogen-bonding capacity .
- Biological Assays : Used in structure-activity relationship (SAR) studies by derivatizing the 3-oxo group to enhance target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR/MS data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Crystallographic Validation : Use SHELX programs (e.g., SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve ambiguous electron density maps .
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels to track specific functional groups in complex spectra .
Q. What strategies optimize stereoselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., CuH/Pd synergism) to control stereochemistry at the piperazine ring .
- Solvent/Additive Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) with chiral auxiliaries to enhance enantiomeric excess (ee) .
- Design of Experiments (DoE) : Systematically vary temperature, pressure, and catalyst loading to maximize yield and selectivity .
Q. How does the compound interact with biological targets, and how can this be validated?
- Methodological Answer :
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to receptors like serotonin transporters .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding poses to enzymes (e.g., cytochrome P450) .
Q. How can stability issues (e.g., hydrolysis of the tert-butyl ester) be mitigated during storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C under inert gas (N₂) and assess degradation via HPLC at intervals (0, 3, 6 months) .
- Lyophilization : Convert to a stable lyophilized powder for long-term storage .
- pH Optimization : Buffer formulations at pH 6–7 minimize ester hydrolysis in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
